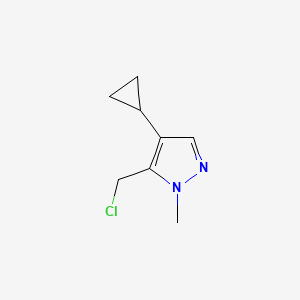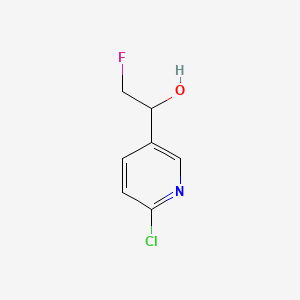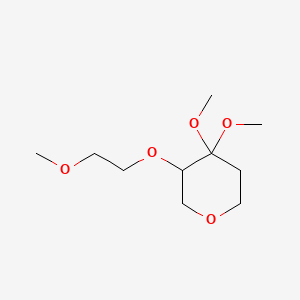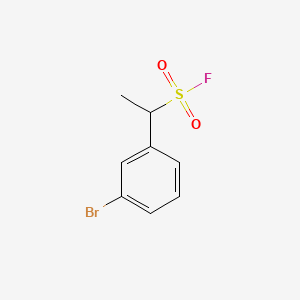
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position, a cyclopropyl group at the 4-position, and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl group, yielding the parent pyrazole.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Formation of 5-(formyl)-4-cyclopropyl-1-methyl-1H-pyrazole or 5-(carboxyl)-4-cyclopropyl-1-methyl-1H-pyrazole.
Reduction: Formation of 4-cyclopropyl-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
4-cyclopropyl-1-methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-4-cyclopropyl-1-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
5-(hydroxymethyl)-4-cyclopropyl-1-methyl-1H-pyrazole: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its interaction with biological targets.
Uniqueness
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-(chloromethyl)-4-cyclopropyl-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWITWZHDMTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
![methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)




![2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B6606105.png)
![4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B6606114.png)


![rac-(1R,5S,7S)-3-benzyl-5-ethyl-7-phenyl-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6606125.png)
![2-{[(tert-butoxy)carbonyl]amino}-4,4,5,5-tetrafluoropentanoic acid](/img/structure/B6606133.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B6606135.png)
![1-[1-({2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropan]-3'-yl}carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6606150.png)
